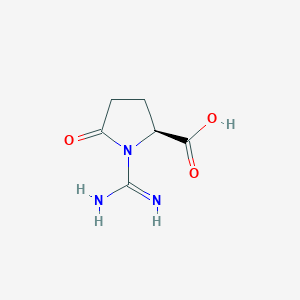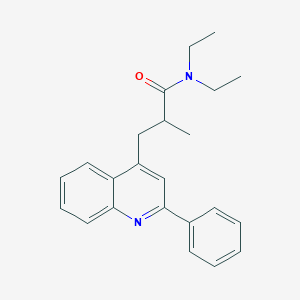
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is a complex organic compound It is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride typically involves the esterification of mandelic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid, which also forms the hydrochloride salt of the ester. The reaction conditions usually involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The purification of the final product is typically achieved through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mandelic acid: The parent compound, known for its use in skincare and as an antibacterial agent.
Phenylacetic acid: Another aromatic acid with similar chemical properties.
Vanillylmandelic acid: A metabolite of catecholamines, used as a biomarker in medical diagnostics.
Uniqueness
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is unique due to its specific ester structure and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
101710-99-0 |
|---|---|
Formule moléculaire |
C19H28ClNO3 |
Poids moléculaire |
353.9 g/mol |
Nom IUPAC |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
Clé InChI |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
SMILES canonique |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Synonymes |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)






![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

